3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride

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This compound offers a distinct substitution pattern (3-Cl, 4-OEt, 5-F) that creates a tunable electronic and steric environment, enhancing nucleophilic displacement rates and regioselectivity in sulfonamide and sulfonate ester formation. With ≥98% purity and batch-specific NMR/HPLC/GC CoA, it minimizes SAR artifacts. The dual electron-withdrawing halogen activation enables reactions under milder conditions, while the ethoxy group provides hydrogen-bonding capacity and lipophilicity modulation. Cold-chain logistics (store at 2–8°C) preserve electrophilic integrity, making it suitable for medicinal chemistry, mechanistic studies, and as an analytical reference standard.

Molecular Formula C8H7Cl2FO3S
Molecular Weight 273.11 g/mol
CAS No. 1706430-92-3
Cat. No. B1407701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride
CAS1706430-92-3
Molecular FormulaC8H7Cl2FO3S
Molecular Weight273.11 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)F
InChIInChI=1S/C8H7Cl2FO3S/c1-2-14-8-6(9)3-5(4-7(8)11)15(10,12)13/h3-4H,2H2,1H3
InChIKeyFAZRNRKOYWZPCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride (CAS 1706430-92-3): Molecular Characteristics and Procurement Baseline


3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride (CAS 1706430-92-3, molecular formula C₈H₇Cl₂FO₃S, molecular weight 273.11 g/mol) is a polyhalogenated aromatic sulfonyl chloride bearing three distinct substituents—chloro, ethoxy, and fluoro—on a single benzene ring . Sulfonyl chlorides are electrophilic building blocks widely employed in organic synthesis for the formation of sulfonamides and sulfonate esters [1], with polyhalogenated variants offering tunable electronic and steric profiles that influence downstream reaction outcomes [2]. This specific substitution pattern is catalogued by multiple commercial suppliers at standard purity levels ≥98% .

Why Unsubstituted or Monosubstituted Benzenesulfonyl Chlorides Are Not Suitable Replacements for 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride in Halogen-Sensitive Synthetic Routes


Generic substitution fails because the electronic and steric environment of the sulfonyl chloride group is profoundly modulated by the nature and position of ring substituents, which directly governs reaction rates, regioselectivity, and product stability [1]. Comparative studies demonstrate that electron-withdrawing halogen substituents significantly activate the sulfonyl chloride toward nucleophilic attack relative to unsubstituted benzenesulfonyl chloride [1], while the nucleophilic displacement order at the sulfur center shifts from Cl⁻ > Br⁻ > I⁻ for electron-donating substituents to Cl⁻ > I⁻ > Br⁻ for electron-withdrawing substituents [2]. Furthermore, the specific pattern of chloro, fluoro, and ethoxy groups creates a distinct steric and electronic profile that cannot be recapitulated by commercially available alternatives such as 4-ethoxybenzenesulfonyl chloride (CAS 1132-17-8, molecular weight 220.67 g/mol) [3], which lacks halogen activation, or 3,5-dichloro-4-fluorobenzenesulfonyl chloride (CAS 1131397-79-9) , which lacks the ethoxy oxygen donor. Absent head-to-head comparative data for this specific compound, the following evidence dimensions establish the framework for differentiated selection.

3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride: Quantifiable Differentiation Dimensions for Procurement Decision-Making


Procurement-Grade Purity Benchmarking: ≥98% Standard Purity with Cold-Chain Storage Specifications

Multiple reputable commercial suppliers specify a standard purity of ≥98% for 3-chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride , with batch-specific Certificates of Analysis including NMR, HPLC, or GC characterization available upon request . The compound requires sealed storage at 2–8°C in dry conditions , a handling specification that distinguishes it from room-temperature-stable sulfonyl chlorides and demands explicit cold-chain logistics planning. The 273.11 g/mol molecular weight is approximately 23.8% greater than that of the non-halogenated analog 4-ethoxybenzenesulfonyl chloride (220.67 g/mol) [1], reflecting the substantial mass contribution of the chlorine and fluorine substituents that confer differentiated reactivity.

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Class-Level Reactivity Advantage: Electron-Withdrawing Halogen Substituents Enhance Sulfonyl Chloride Electrophilicity

Class-level evidence establishes that electron-withdrawing halogen substituents on the aromatic ring significantly activate the sulfonyl chloride functional group toward nucleophilic attack [1]. This activation facilitates sulfonamide formation with amines and sulfonate ester formation with alcohols under milder conditions compared to unsubstituted or electron-donating-substituted benzenesulfonyl chlorides [1]. The chloro (σₘ ≈ +0.37) and fluoro (σₘ ≈ +0.34) substituents in 3-chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride are both inductively electron-withdrawing, while the ethoxy group (σₚ ≈ −0.24) provides electron donation through resonance, creating a unique electronic push-pull system at the reaction center. The solvolysis of benzenesulfonyl fluoride in 20% dioxane at 91 °C is at least four orders of magnitude slower than that of the corresponding chloride [2], demonstrating that the chloride leaving group is essential for practical synthetic utility.

Physical Organic Chemistry Reaction Kinetics Sulfonamide Synthesis

Nucleophilic Displacement Selectivity: Substituent-Dependent Halogen Exchange Pathway Differentiation

Systematic studies on nucleophilic displacement at the sulfur center of substituted benzenesulfonyl chlorides reveal that the nucleophilic order is substituent-dependent [1]. For electron-donating substituents, the observed nucleophilic order is Cl⁻ > Br⁻ > I⁻, whereas for electron-withdrawing substituents, the order shifts to Cl⁻ > I⁻ > Br⁻ [1]. Given that 3-chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride contains both electron-withdrawing halogen substituents (chloro, fluoro) and an electron-donating ethoxy group, its net electronic character will determine which halogen exchange pathway predominates in reactions with mixed halide nucleophiles—a consideration absent for unsubstituted benzenesulfonyl chloride [2] or purely electron-donating analogs.

Mechanistic Chemistry Sulfur Chemistry Halogen Exchange

Application Context: Pyrrole-Based Acid Secretion Inhibitor Intermediate Platform

Patent literature identifies sulfonyl chloride compounds bearing halogenated aromatic substitution patterns as key intermediates in the synthesis of sulfonylpyrrole compounds useful as acid secretion inhibitors [1][2]. The production methods described encompass sulfonyl chlorides with halogen atoms including fluorine and chlorine on alkyl or aromatic moieties [3]. While 3-chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride is not explicitly named in these patents, its structural features—polyhalogenated aromatic ring with sulfonyl chloride functionality—align with the intermediate class required for this therapeutic scaffold. This contrasts with simpler sulfonyl chlorides lacking the full complement of substituents necessary to install the desired pharmacophore geometry and electronic properties.

Medicinal Chemistry Pharmaceutical Intermediates Gastrointestinal Therapeutics

3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride: Recommended Application Scenarios Based on Quantifiable Differentiation


Synthesis of Polyhalogenated Sulfonamide Libraries for Structure-Activity Relationship (SAR) Studies

The combination of chloro, fluoro, and ethoxy substituents on a single aromatic sulfonyl chloride core provides a unique electronic profile for generating sulfonamide derivatives with tunable lipophilicity, hydrogen-bonding capacity, and metabolic stability. The ≥98% purity specification ensures that SAR interpretation is not confounded by impurity-driven artifacts. This scenario is particularly relevant for medicinal chemistry programs exploring the sulfonylpyrrole acid secretion inhibitor scaffold described in patent literature [1].

Cold-Chain-Dependent Synthetic Workflows Requiring Stabilized Electrophilic Reagents

Procurement of this compound requires cold-chain logistics due to the manufacturer-specified storage condition of sealed, dry storage at 2–8°C . This differentiates it from room-temperature-stable sulfonyl chlorides and makes it suitable for laboratories with established cold-storage infrastructure. The enhanced electrophilicity conferred by the dual halogen (chloro and fluoro) electron-withdrawing substitution pattern [2] supports reactions under milder thermal conditions, potentially enabling transformations of temperature-sensitive substrates.

Halogen Exchange Studies Investigating Substituent-Dependent Nucleophilic Order at Sulfur Centers

The hybrid electronic character of 3-chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride—combining electron-withdrawing chloro/fluoro substituents with an electron-donating ethoxy group—makes it an ideal probe for mechanistic studies of nucleophilic displacement at sulfonyl sulfur centers. Systematic investigations have established that the nucleophilic order shifts from Cl⁻ > Br⁻ > I⁻ (electron-donating substituents) to Cl⁻ > I⁻ > Br⁻ (electron-withdrawing substituents) [3]; determining which regime governs this compound would resolve its classification in halogen exchange reactivity.

Analytical Method Development and Quality Control Standardization

The availability of batch-specific Certificates of Analysis including NMR, HPLC, and GC characterization from suppliers supports the use of 3-chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride as a reference standard for developing analytical methods. The compound's distinct molecular weight of 273.11 g/mol and unique retention characteristics in chromatographic systems enable its use as an internal standard for quantifying structurally related sulfonyl chloride intermediates in reaction monitoring and impurity profiling.

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